molecular formula C6H7ClO3 B2962769 4-chloro-5,6-dihydro-2H-pyran-3-carboxylic acid CAS No. 1541667-98-4

4-chloro-5,6-dihydro-2H-pyran-3-carboxylic acid

Cat. No.: B2962769
CAS No.: 1541667-98-4
M. Wt: 162.57
InChI Key: XJUOYDHZOSGHGV-UHFFFAOYSA-N
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Description

4-Chloro-5,6-dihydro-2H-pyran-3-carboxylic acid (CAS EN300-817888) is a bicyclic heterocyclic compound with the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol . Its structure features a partially saturated pyran ring substituted with a chlorine atom at position 4 and a carboxylic acid group at position 2. This compound is primarily utilized as a building block in organic synthesis, particularly in the preparation of fused heterocyclic systems and bioactive molecules . Its synthesis is optimized via ionic liquid-mediated reactions, achieving high yields (e.g., 85–95%) under mild conditions using [bmim]Cl·AlCl₃ as a catalyst .

Properties

IUPAC Name

4-chloro-3,6-dihydro-2H-pyran-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO3/c7-5-1-2-10-3-4(5)6(8)9/h1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUOYDHZOSGHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5,6-dihydro-2H-pyran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over a palladium catalyst modified by cinchonidine. This method yields the desired product with high optical purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5,6-dihydro-2H-pyran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyran derivatives.

Scientific Research Applications

4-Chloro-5,6-dihydro-2H-pyran-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-chloro-5,6-dihydro-2H-pyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the chlorine atom and the carboxylic acid group, which can participate in various chemical reactions. These interactions can affect cellular processes and biochemical pathways, making it a valuable compound for research and development .

Comparison with Similar Compounds

2-Chloro-6-methylpyrimidine-4-carboxylic acid

  • Molecular formula : C₆H₅ClN₂O₂
  • Molecular weight : 172.57 g/mol
  • Key differences: Contains a pyrimidine ring (fully aromatic) instead of a dihydropyran ring.

4-Chloro-5,6-difluoronicotinic acid

  • Molecular formula: C₆H₂ClF₂NO₂
  • Molecular weight : 193.54 g/mol
  • Key differences :
    • Fluorine atoms at positions 5 and 6 increase electronegativity and acidity (pKa ~2.5 vs. ~3.2 for the target compound).
    • The pyridine core lacks the oxygen atom present in the dihydropyran system, altering hydrogen-bonding capabilities .

Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate

  • Molecular formula: C₉H₁₂ClNO₃
  • Molecular weight : 217.65 g/mol
  • Key differences :
    • Ester group at position 1 and formyl group at position 3 introduce dual electrophilic sites, making it versatile for further functionalization (e.g., condensations).
    • The saturated pyridine ring lacks the oxygen heteroatom of the dihydropyran system, affecting ring strain and conformational flexibility .

Nucleophilic Substitution

  • Target compound : The chlorine at position 4 undergoes substitution with amines or thiols under mild conditions (e.g., microwave-assisted synthesis at 80°C) .
  • Comparison :
    • 4-Chloro-5,6-difluoronicotinic acid : Fluorine substituents deactivate the ring, requiring harsher conditions (e.g., 120°C, 24 hours) for substitution .
    • Ethyl 4-chloro-3-formyl derivative : The formyl group directs electrophilic attacks to position 3, enabling regioselective modifications .

Cyclization Reactions

  • Target compound: Used in Niementowski reactions to synthesize thieno[2,3-d]pyrimidine derivatives, achieving 70–80% yields via microwave irradiation .
  • Comparison: 2-Chloro-6-methylpyrimidine-4-carboxylic acid: Limited utility in cyclization due to steric hindrance from the methyl group; yields drop to 50–60% under similar conditions .

Physicochemical Properties

Compound Melting Point (°C) Solubility (mg/mL) LogP
4-Chloro-5,6-dihydro-2H-pyran-3-carboxylic acid 148–150 15.2 (water) 1.45
4-Chloro-5,6-difluoronicotinic acid 162–164 8.7 (water) 1.92
Ethyl 4-chloro-3-formyl derivative 89–91 22.5 (ethanol) 2.10

Notes:

  • The higher logP of the ethyl ester derivative (2.10) reflects increased lipophilicity due to the ester group, enhancing membrane permeability in biological assays .
  • The dihydropyran system’s oxygen atom improves aqueous solubility compared to fully aromatic analogues .

Biological Activity

4-Chloro-5,6-dihydro-2H-pyran-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by recent research findings and data.

This compound is characterized by its unique pyran ring structure, which contributes to its reactivity and biological activity. The compound can be synthesized through various methods, including cyclization reactions involving appropriate starting materials such as carboxylic acids and chlorinated compounds.

Synthetic Routes

Common synthetic routes include:

  • Cyclization of 3-chloroacrylic acid derivatives under acidic conditions.
  • Decarboxylative reactions involving pyran derivatives to yield the target compound with high efficiency.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-chloro-5,6-dihydro-2H-pyran exhibit significant antimicrobial properties. For instance, a study evaluated various pyran derivatives for their antibacterial effects against Gram-positive and Gram-negative bacteria. Compounds derived from this scaffold were shown to have lower IC50 values compared to standard antibiotics like ampicillin, indicating potent antibacterial activity .

Antioxidant Properties

The antioxidant capacity of this compound has been assessed through DPPH scavenging assays. Results indicated that certain derivatives possess strong reducing power, comparable to established antioxidants such as butylated hydroxytoluene (BHT). The effective concentration (EC50) values for these compounds were significantly lower than those of less potent analogs .

Cytotoxicity and Antitumor Activity

The compound has also been investigated for its cytotoxic effects against cancer cell lines. Notably, derivatives showed promising results in inhibiting the proliferation of HCT-116 colorectal cancer cells, with specific compounds inducing apoptosis via caspase activation pathways. The mechanism was further elucidated through molecular docking studies that indicated binding affinity to key proteins involved in cell cycle regulation .

Table 1: Biological Activity Summary of 4-Chloro-5,6-Dihydro-2H-Pyran Derivatives

CompoundActivity TypeIC50/EC50 ValueReference
4gAntibacterial< 10 µM
4jAntioxidant0.072 mM
4dCytotoxic (HCT-116)75.1 µM
4kCytotoxic (HCT-116)85.88 µM

The biological activity of this compound is attributed to its ability to interact with various biomolecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Receptor Binding: Its structural features allow it to bind effectively to receptors involved in apoptosis and cell cycle regulation.

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